1-Butyl-3-(4-chlorophenyl)-1-methylurea
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Overview
Description
1-Butyl-3-(4-chlorophenyl)-1-methylurea is an organic compound with the molecular formula C11H15ClN2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl, chlorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-(4-chlorophenyl)-1-methylurea can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with butyl isocyanate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(4-chlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -10°C to 25°C.
Substitution: Amines, thiols; temperatures ranging from 25°C to 50°C.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Butyl-3-(4-chlorophenyl)-1-methylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-chlorophenyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor.
Comparison with Similar Compounds
1-Butyl-3-(4-chlorophenyl)-1-methylurea can be compared with other similar compounds, such as:
- 1-Butyl-3-(3-chlorophenyl)-1-methylurea
- 1-Butyl-3-(2-chlorophenyl)-1-methylurea
- 1-Butyl-3-(2,4-dichlorophenyl)-1-methylurea
These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6755-59-5 |
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Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-butyl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-3-4-9-15(2)12(16)14-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
XLMACJLYGSZGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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